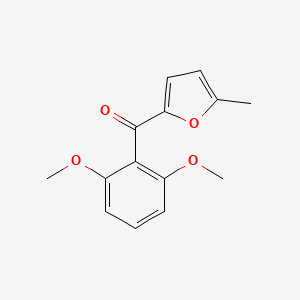

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct synthesis process available for “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone”, related compounds have been synthesized using various methods . For instance, a series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established based on 1H-NMR, 13C-NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Anticancer Activity

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone and its derivatives have been explored for their anticancer properties. One study involved the synthesis of derivatives based on the structure of a benzofuran-2-carboxylic acid ethyl ester, exhibiting selective cytotoxicity against tumorigenic cell lines. A biologically stable derivative, designed for prolonged anticancer efficacy in the human body, showed potency comparable to the initial compound, indicating potential as an anticancer agent (Hayakawa et al., 2004). Another study focused on the synthesis of a highly potent derivative through solution-phase parallel synthesis, also targeting selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Antioxidant Properties

Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, revealed effective antioxidant power. The study included bromination of bis(3,4-dimethoxyphenyl)methanone to produce various bromophenols, which showed significant radical scavenging activities, comparable to synthetic standard antioxidants (Balaydın et al., 2010). Another relevant study focused on the selective O-demethylation during bromination of related compounds, leading to the isolation of bromophenol derivatives with potential antioxidant effects (Çetinkaya et al., 2011).

Methanol as a H-transfer Agent

Research on using methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, including furfural and benzaldehyde, highlighted the efficient H-transfer capabilities of methanol. This approach produces gaseous by-products, facilitating easy separation from the reaction medium and indicating a clean, efficient process for carbonyl reduction (Pasini et al., 2014).

Mecanismo De Acción

Target of Action

For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, targets the MecA PBP2’ (penicillin binding protein 2’) in Staphylococcus aureus .

Mode of Action

It’s worth noting that compounds with similar structures, such as meticillin, block the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .

Biochemical Pathways

For example, Meticillin, which shares a similar structure, affects the peptidoglycan synthesis pathway in bacteria .

Result of Action

For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, has been shown to inhibit the growth of Staphylococcus aureus by blocking the synthesis of the bacterial cell wall .

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKFKOKQZRONRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![Methyl 2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2913248.png)

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)

![3-[2-[3-(Dimethylamino)-2,4-dimethylphenyl]diazen-1-yl]-N,N,2,6-tetramethylaniline](/img/structure/B2913264.png)